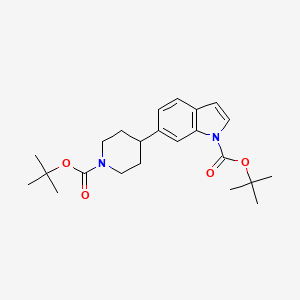

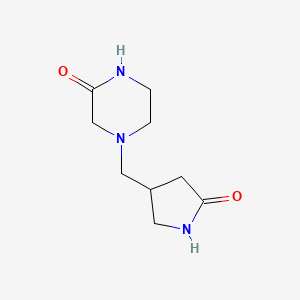

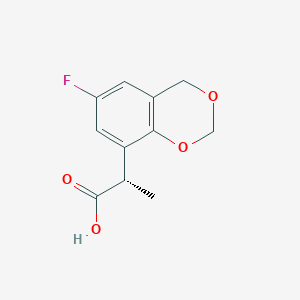

![molecular formula C11H13ClN2O5 B2810521 2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride CAS No. 2460756-20-9](/img/structure/B2810521.png)

2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2-Amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride” is a complex organic compound. It contains an amino group and a carboxylic acid group, which are common functional groups in biochemistry . It’s related to “3-[(3-Carboxypropanoyl)amino]benzoic acid”, which has a molecular formula of C11H11NO5 .

Molecular Structure Analysis

The molecular structure of a compound similar to “this compound”, namely “3-[(3-Carboxypropanoyl)amino]benzoic acid”, has been reported. It has a molecular formula of C11H11NO5, an average mass of 237.209 Da, and a monoisotopic mass of 237.063721 Da .Scientific Research Applications

Biological Activities of Carboxylic Acids and Derivatives

Natural carboxylic acids, including benzoic acid derivatives, exhibit significant biological activities, which have been extensively studied for their antioxidant, antimicrobial, and cytotoxic properties. For instance, rosmarinic acid, a natural carboxylic acid, has been identified as having high antioxidant activity, a characteristic that decreases in the order of RA > CFA ~ ChA > p-CA > CinA > BA. This activity is structurally dependent, with the number of hydroxyl groups and conjugated bonds playing a crucial role in the efficacy of the compounds. Antimicrobial properties of these acids vary based on the microbial strain and experimental conditions, with certain derivatives showing higher activity against specific pathogens. The cytotoxic potential of these molecules, particularly towards cancer cells, has also been linked to the presence of hydroxyl groups, suggesting their role in intermolecular interactions and chelation of metal ions (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Characterization for Potential Medical Applications

Salicylic acid derivatives have been recognized for their anti-inflammatory and analgesic activities, which are mediated through cyclooxygenase inhibition. A novel derivative, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, has shown promising results as an alternative to traditional compounds like acetylsalicylic acid, due to its favorable COX-2 specificity, toxicity profile, and antiplatelet activity. Such findings highlight the potential of these compounds in the development of new drugs (Tjahjono et al., 2022).

Properties

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O5.ClH/c12-7(5-9(14)15)10(16)13-8-4-2-1-3-6(8)11(17)18;/h1-4,7H,5,12H2,(H,13,16)(H,14,15)(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSQNKNDUQKVFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

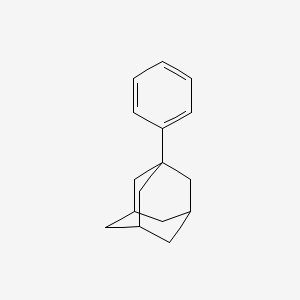

![5-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-5-oxopentanoic acid](/img/structure/B2810438.png)

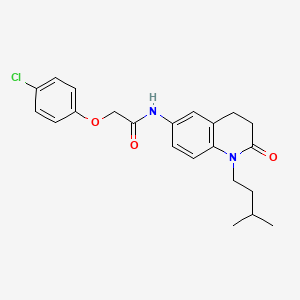

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)urea](/img/structure/B2810439.png)

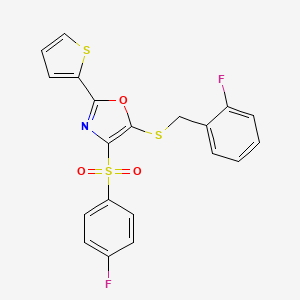

![2-{[3-cyano-5-hydroxy-4-(2-methylphenyl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2810446.png)

![4-Nitrobenzyl 1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B2810449.png)

![(E)-N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2810457.png)